N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-pyridin-2-ylcyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(17-11-5-2-6-12-17)21(18-13-7-8-14-20-18)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLLEFRJPIDQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzylamine and 2-aminopyridine. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be employed to accelerate the reaction and improve selectivity. The use of automated systems and real-time monitoring can further optimize the production process .
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic or basic conditions. Studies on related cyclohexanecarboxamides demonstrate pH-dependent stability:
-
Acidic hydrolysis (HCl, 6 M, reflux): Cleaves the amide bond to yield cyclohexanecarboxylic acid and N-benzyl-N-(pyridin-2-yl)amine (reported for similar carboxamides in).
-
Basic hydrolysis (NaOH, 1 M, 80°C): Produces sodium cyclohexanecarboxylate and the corresponding amine (analogous to reactions in ).
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Time | Product(s) | Yield (%) | Source |
|---|---|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux | 6–8 h | Cyclohexanecarboxylic acid + amine | 78–85 | |
| Basic hydrolysis | NaOH (1 M), 80°C | 4–5 h | Sodium carboxylate + amine | 65–72 |
Pyridine Ring Functionalization
The pyridin-2-yl group participates in electrophilic substitution and coordination chemistry:
-
Nitration : Directed by the pyridine nitrogen, nitration occurs at the 4-position using HNO₃/H₂SO₄ (observed in pyridine derivatives from ).
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Metal coordination : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) during coupling reactions (as seen in Suzuki-Miyaura couplings in ).
Key Reaction Pathway :
Cyclization Reactions
Intramolecular cyclization is facilitated by Brønsted acids or dehydrating agents:
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Cyclohexane ring closure : Under H₂SO₄ catalysis, the benzyl group can engage in Friedel-Crafts-type alkylation (reported for related alkylpyridines in ).
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Oxazolidinone formation : Reaction with glycidyl derivatives forms heterocyclic rings (analogous to methods in ).
Example Protocol from :
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Dissolve compound in toluene (10 mL/g).
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Add H₂SO₄ (0.1 equiv) and reflux for 12 h.
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Purify via flash chromatography (EtOAc/heptane).
Yield: 60–75% for six-membered ring products.
Cross-Coupling Reactions
The pyridine ring and benzyl group enable participation in palladium-catalyzed couplings:
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Suzuki-Miyaura coupling : With arylboronic acids (e.g., 4-bromophenylboronic acid) using Pd(dtbpf)Cl₂ (2 mol%) and K₂CO₃ in dioxane/water (80°C, 30 min). Yields reach 76% for biphenyl derivatives ( ).
Table 2: Cross-Coupling Optimization
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(dtbpf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 76 | |
| Pd(PPh₃)₄ | NaHCO₃ | THF/H₂O | 70 | 58 |
Steric Effects on Reactivity
The cyclohexane ring imposes steric constraints:
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Esterification : Slower reaction rates compared to linear carboxamides (e.g., ethyl ester formation requires 24 h vs. 8 h for acyclic analogs ).
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Nucleophilic substitution : Limited accessibility to the amide carbonyl reduces acylation efficiency (observed in).
Thermal Decomposition
Thermogravimetric analysis (TGA) of related carboxamides shows decomposition onset at 220–240°C, releasing CO₂ and benzylpyridine fragments ( ).
This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in catalysis and heterocycle synthesis. Further studies are needed to explore enantioselective transformations and biological interactions.
Scientific Research Applications
Dermatological Applications
2.1 Cosmetic Formulations
The compound has been explored for its use in dermatological applications, particularly in formulations aimed at reducing erythema (skin redness). A patent describes topical preparations containing similar compounds that provide cooling effects and reduce skin irritation. The mechanism is thought to involve modulation of local inflammatory responses, which could be beneficial for conditions like rosacea or post-surgical erythema .
Case Studies and Research Findings
3.1 Case Study: Cannabinoid Modulation
In a study examining the effects of various pyridine compounds on cannabinoid receptors, N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide was noted for its ability to selectively modulate these receptors without significant psychotropic effects. This property is crucial for developing therapeutic agents that harness the benefits of cannabinoids while minimizing unwanted side effects .
3.2 Case Study: Antimicrobial Efficacy
Another research effort investigated a series of compounds with structural similarities to this compound for their antibacterial properties. The findings indicated that certain modifications could enhance activity against Gram-positive bacteria while maintaining selectivity against human cells, suggesting a promising avenue for developing new antibiotics .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Pharmacology | Modulation of cannabinoid receptors | Pain relief, appetite stimulation |
| Antibacterial Activity | Potential antibacterial properties similar to related compounds | Treatment of bacterial infections |
| Dermatology | Use in cosmetic formulations to reduce erythema | Relief from skin irritation and inflammation |
Mechanism of Action
The mechanism of action of N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
WAY-100635 and Its Analogues
Compound : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-100635)
- Key Features :
- WAY-100635 derivatives (e.g., 18F-Mefway and 18F-FCWAY) show that fluorination at specific positions improves in vivo stability and PET imaging efficacy, suggesting that halogenation could enhance the target compound’s utility .
Table 1: Physicochemical Properties of WAY-100635 and Analogues
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Key Substituents | Application |
|---|---|---|---|---|
| Target Compound | ~345 (estimated) | N/A | Benzyl, Pyridin-2-yl | Under investigation |
| WAY-100635 | 422.57 | 1.154 | Piperazine-ethyl, Methoxy | 5-HT1A receptor imaging |
| 18F-Mefway | ~434 (fluorinated) | N/A | Fluoromethyl | PET imaging agent |
Cyclohexanecarboxamide Derivatives with Heterocyclic Moieties
Compound: N-(4-(2,2-Dimethyl-4-oxo-thieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)cyclohexanecarboxamide (Compound 42)
- Key Features: Incorporates a thienopyrimidinone group for kinase inhibition (e.g., GSK-3β). Melting point: 252–253°C; Purity: 98% .
- Comparison: The thienopyrimidinone moiety enhances planar rigidity, improving target affinity but reducing solubility compared to the target compound’s flexible benzyl group. Higher melting points (252–285°C vs. estimated 80–100°C for the target compound) suggest greater crystallinity due to aromatic stacking .
Compound : H2L1–H2L9 (Thiourea-Carboxamide Hybrids)
- Key Features :
- Comparison :
- Thiourea derivatives exhibit broader biological activities (e.g., antifungal, insecticidal) but lower metabolic stability than the target compound due to sulfur oxidation susceptibility.
Sulfonamide Analogues
Compounds :
- N-Benzyl-N-(3-cyano-6-(trifluoromethyl)pyridin-2-yl)-4-fluorobenzenesulfonamide
- Key Features :
- Comparison :
Stereochemical and Substituent Effects
Compound : (1R,2S,5R)-5-Methyl-2-(propan-2-yl)-N-[2-(pyridin-2-yl)ethyl]cyclohexanecarboxamide (CAS 847565-09-7)
Biological Activity
N-benzyl-N-(pyridin-2-yl)cyclohexanecarboxamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group, a pyridine ring, and a cyclohexanecarboxamide moiety. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, influencing its pharmacological profile.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial effects. For instance, derivatives of N-benzylpyrazine-2-carboxamides demonstrated notable antimycobacterial activity against Mycobacterium tuberculosis with MIC values as low as 6.25 µg/mL . The SAR studies indicated that modifications on the benzyl and pyridine moieties could enhance this activity.
- Acetylcholinesterase Inhibition : Recent research highlighted that N-benzylpyridinium derivatives, closely related to our compound, exhibited potent acetylcholinesterase (AChE) inhibitory activities with IC50 values ranging from 7.5 nM to 56 nM . This suggests that this compound may also possess similar AChE inhibitory properties, which are significant in the treatment of neurodegenerative diseases like Alzheimer's.
- Antioxidant Properties : Some derivatives have shown antioxidant activity, which is crucial for combating oxidative stress in various diseases . This property may also contribute to the overall therapeutic potential of the compound.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission .
- Interaction with Receptors : Compounds with similar structures have been shown to interact with various G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes .
- Antimycobacterial Mechanism : The specific interaction with mycobacterial enzymes or cell wall synthesis pathways may explain the observed antimycobacterial activity .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
- Study on Antimycobacterial Activity : A series of substituted N-benzylpyrazine derivatives were synthesized and evaluated for their antimycobacterial properties. The findings indicated that structural modifications significantly influenced their potency against Mycobacterium tuberculosis .
- Evaluation of AChE Inhibitors : Research focusing on N-benzylpyridinium derivatives demonstrated promising AChE inhibitory effects. The most potent compounds showed IC50 values lower than established drugs like donepezil, indicating potential for further development in treating Alzheimer's disease .
Table 1: Biological Activity Summary
| Activity Type | Compound/Derivative | IC50/MIC Value |
|---|---|---|
| Antimycobacterial | N-benzyl-N-(pyridin-2-yl)carboxamide | MIC = 6.25 µg/mL |
| AChE Inhibition | N-benzylpyridinium derivatives | IC50 = 7.5 nM |
| Antioxidant | Various derivatives | Variable |
Table 2: Structure-Activity Relationships (SAR)
| Modification | Effect on Activity |
|---|---|
| Benzyl Group Variation | Increased potency against AChE |
| Pyridine Substitution | Enhanced antimicrobial effects |
| Cyclohexane Ring Changes | Altered pharmacokinetic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
